2-Methyl-2-(methylaminomethyl)-1,3-dioxolane
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Overview
Description
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane typically involves the reaction of formaldehyde with 2-methyl-2-aminomethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include a temperature range of 0-50°C and a pH of 4-5 to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the methylaminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.
Reduction: The major products are diols.
Substitution: The major products are substituted dioxolanes with various functional groups.
Scientific Research Applications
2-Methyl-2-(methylaminomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic addition, substitution, and cyclization.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-aminomethyl-1,3-propanediol: A precursor in the synthesis of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane.
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but lacking the methylaminomethyl group.
2-Methyl-1,3-dioxane: A six-membered cyclic ether with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the methylaminomethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-dioxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(5-7-2)8-3-4-9-6/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAIOMKHJFFNRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4388-98-1 |
Source
|
Record name | 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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